Methyl 2-(2-carbamoylphenoxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-carbamoylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-15-8-5-3-2-4-7(8)10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIPYHNEPTKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of Methyl 2 2 Carbamoylphenoxy Acetate
Functional Group Transformations and Modifications
The distinct chemical nature of the ester, amide, and aromatic functionalities allows for a range of selective transformations. These modifications are crucial for developing structure-activity relationships in medicinal chemistry and for creating new materials with tailored properties.
The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions. These transformations alter the acetate (B1210297) side chain, converting the methyl ester into a carboxylic acid or a different ester, respectively.
Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-carbamoylphenoxy)acetic acid, can be achieved under both acidic and basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) and an excess of water. youtube.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible, and an excess of water is used to drive the equilibrium toward the carboxylic acid product. masterorganicchemistry.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction commonly carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is often preferred due to its irreversibility and generally higher yields. libretexts.org
The hydrolysis reaction for Methyl 2-(2-carbamoylphenoxy)acetate is summarized in the table below.
| Reaction Type | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 2-(2-Carbamoylphenoxy)acetic acid + Methanol (B129727) |
| Base-Catalyzed Hydrolysis | 1. NaOH(aq) or KOH(aq), Heat2. H₃O⁺ (workup) | 2-(2-Carbamoylphenoxy)acetic acid + Methanol |
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with ethanol (B145695) would yield Ethyl 2-(2-carbamoylphenoxy)acetate. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base is used to deprotonate the alcohol, forming a potent alkoxide nucleophile (e.g., ethoxide from ethanol) that attacks the ester carbonyl. masterorganicchemistry.com
| Catalyst | Reactant Alcohol (in excess) | Product Ester | Byproduct |
| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 2-(2-carbamoylphenoxy)acetate | Methanol |
| Base (e.g., NaOEt) | Ethanol | Ethyl 2-(2-carbamoylphenoxy)acetate | Methanol |
| Acid (e.g., H₂SO₄) | Isopropanol | Isopropyl 2-(2-carbamoylphenoxy)acetate | Methanol |
The primary amide group (-CONH₂) is generally less reactive than the ester due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.com However, it can undergo transformations under more forcing conditions.
Amide Hydrolysis: Cleavage of the amide bond to yield 2-((carboxymethyl)oxy)benzoic acid requires harsh conditions, such as prolonged heating with a strong acid or base. masterorganicchemistry.com
Acidic Hydrolysis: Heating with concentrated aqueous acid (e.g., HCl) protonates the carbonyl oxygen, activating the carbonyl carbon for attack by water. The final products are the corresponding carboxylic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.org
Basic Hydrolysis: Heating with a concentrated aqueous base (e.g., NaOH) involves the direct attack of the hydroxide ion on the carbonyl carbon. This reaction liberates ammonia (B1221849) gas and forms the salt of the dicarboxylic acid, which requires subsequent acidification to obtain the final product. libretexts.org
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through various methods. Direct alkylation of primary amides can be challenging, but it is feasible using a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. A common approach involves using sodium hydride (NaH) as the base in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov Reductive amination strategies using carboxylic acids as alkylating agents in the presence of a reducing agent also provide a pathway to N-alkylated products. rsc.org
| Reaction | Reagents | Product |
| N-Methylation | 1. NaH in DMF2. Methyl Iodide (CH₃I) | Methyl 2-(2-(N-methylcarbamoyl)phenoxy)acetate |
| N-Benzylation | 1. NaH in DMF2. Benzyl Bromide (BnBr) | Methyl 2-(2-(N-benzylcarbamoyl)phenoxy)acetate |
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The position of substitution is dictated by the directing effects of the two existing substituents: the alkoxy group (-OCH₂CO₂Me) and the carbamoyl (B1232498) group (-CONH₂).
Directing Effects: The alkoxy group is an activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. latech.edu The carbamoyl group is a deactivating group and a meta-director because it withdraws electron density from the ring. latech.edu In cases of competing directing effects, the more strongly activating group generally controls the position of substitution. wou.edu Therefore, the alkoxy group will direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Position 6 is sterically hindered by the adjacent carbamoyl group, making position 4 the most likely site for substitution.
Halogenation: Halogenation, such as bromination or chlorination, is a common EAS reaction. It is typically carried out using a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org For this compound, the reaction is expected to yield the 4-halo derivative as the major product. The synthesis of Methyl 2-(4-bromo-2-carbamoylphenoxy)acetate has been documented, confirming this regioselectivity.
| Reaction | Reagents | Major Product |
| Bromination | Br₂, FeBr₃ | Methyl 2-(4-bromo-2-carbamoylphenoxy)acetate |
| Chlorination | Cl₂, AlCl₃ | Methyl 2-(4-chloro-2-carbamoylphenoxy)acetate |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-(4-nitro-2-carbamoylphenoxy)acetate |
Synthesis of Analogs and Structurally Related Compounds
The synthesis of analogs is a cornerstone of drug discovery and materials science, allowing for the systematic exploration of how structural changes impact chemical and biological properties.
Analogs with substituents on the phenyl ring can be synthesized by starting with appropriately substituted phenols. A common synthetic route involves the Williamson ether synthesis, where a substituted 2-hydroxybenzamide is reacted with a methyl haloacetate (e.g., methyl bromoacetate (B1195939) or methyl chloroacetate) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This approach allows for the introduction of a wide variety of substituents (e.g., alkyl, halogen, nitro) onto the aromatic ring.
| Substituted Starting Material | Reagents | Product |
| 2-Hydroxy-5-methylbenzamide | Methyl bromoacetate, K₂CO₃, Acetone | Methyl 2-(2-carbamoyl-4-methylphenoxy)acetate |
| 5-Chloro-2-hydroxybenzamide | Methyl bromoacetate, K₂CO₃, Acetone | Methyl 2-(4-chloro-2-carbamoylphenoxy)acetate |
| 2-Hydroxy-5-nitrobenzamide | Methyl bromoacetate, K₂CO₃, Acetone | Methyl 2-(2-carbamoyl-4-nitrophenoxy)acetate |
The structure can be further diversified by altering the acetate side chain and the ether linker.
Side Chain Modification: The acetate side chain can be modified by using different alkyl haloacetates in the initial synthesis. For example, using ethyl bromoacetate or tert-butyl bromoacetate instead of methyl bromoacetate would yield the corresponding ethyl or tert-butyl esters. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amides and esters.
Linker Modification: The ether linkage can be replaced with other functionalities. For instance, a thioether analog can be prepared by starting with a 2-mercaptobenzamide and reacting it with methyl bromoacetate. koreascience.kr This reaction proceeds via a similar nucleophilic substitution mechanism, with the thiolate anion acting as the nucleophile. Furthermore, analogs with longer or different linker chains can be synthesized by using reagents such as methyl 4-bromobutanoate instead of methyl bromoacetate, which would introduce a butyrate (B1204436) linker instead of an acetate one.
Derivatization to Hydrazides and Other Heterocyclic Precursors
The ester functionality in this compound serves as a prime site for nucleophilic acyl substitution, most notably with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. This hydrazide derivative is a crucial building block for the synthesis of a wide array of heterocyclic compounds.
The reaction of this compound with hydrazine hydrate typically proceeds by heating the ester in a suitable solvent, such as ethanol or methanol. researchgate.net The hydrazide, 2-(2-carbamoylphenoxy)acetohydrazide, is often obtained in good yield and can be isolated as a solid. researchgate.net This transformation is a standard method for the preparation of carbohydrazides from their corresponding esters. sciencemadness.org
Once formed, 2-(2-carbamoylphenoxy)acetohydrazide can be utilized as a precursor for the synthesis of various five-membered heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities. isres.orgrsc.orgyoutube.com
Synthesis of 1,3,4-Oxadiazoles:
2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from 2-(2-carbamoylphenoxy)acetohydrazide through several methods. A common approach involves the condensation of the hydrazide with a carboxylic acid, followed by cyclodehydration using reagents like phosphorus oxychloride or polyphosphoric acid. nih.gov Alternatively, reaction with an acid chloride or anhydride (B1165640) can form a diacylhydrazine intermediate, which is then cyclized. nih.gov Oxidative cyclization of hydrazones, formed by the reaction of the hydrazide with aldehydes, is another viable route. nih.gov
Interactive Table: General Conditions for 1,3,4-Oxadiazole (B1194373) Synthesis from Hydrazides
| Reagent | Conditions | Product | Reference |
| Carboxylic Acid / POCl₃ | Reflux | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |
| Aldehyde / Oxidizing Agent | Varies | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |
| Acid Chloride | Varies | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |
Synthesis of 1,2,4-Triazoles:
The synthesis of 1,2,4-triazole (B32235) derivatives from 2-(2-carbamoylphenoxy)acetohydrazide can be achieved through various synthetic strategies. One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base. isres.org Another approach is the reaction with formamide (B127407) or other amides, often under heating, to yield the triazole ring. scispace.com
Interactive Table: General Conditions for 1,2,4-Triazole Synthesis from Hydrazides
| Reagent | Conditions | Product | Reference |
| Isothiocyanate / Base | Reflux | 3-Substituted-4-aryl-5-thioxo-1,2,4-triazole | isres.org |
| Formamide | Heating | 3-Substituted-1,2,4-triazole | scispace.com |
| Amidine | Varies | 3,5-Disubstituted-1,2,4-triazole | isres.org |
Synthesis of Pyrazoles:
Pyrazoles can be synthesized from 2-(2-carbamoylphenoxy)acetohydrazide by reaction with 1,3-dicarbonyl compounds, such as acetylacetone. wikipedia.org This condensation reaction, often carried out in a suitable solvent with or without a catalyst, leads to the formation of the pyrazole (B372694) ring. wikipedia.org The reaction of the hydrazide with α,β-unsaturated ketones or aldehydes also provides a route to pyrazole derivatives. pharmaguideline.com
Interactive Table: General Conditions for Pyrazole Synthesis from Hydrazides
| Reagent | Conditions | Product | Reference |
| 1,3-Diketone | Reflux in Ethanol | Substituted Pyrazole | wikipedia.org |
| α,β-Unsaturated Ketone | Varies | Substituted Pyrazole | pharmaguideline.com |
| Acetylenic Ketone | Varies | Substituted Pyrazole | mdpi.com |
Mechanistic Investigations of Key Reaction Pathways
The derivatization of this compound to hydrazides and subsequently to various heterocyclic compounds proceeds through well-established reaction mechanisms.
Mechanism of Hydrazide Formation:
Mechanism of 1,3,4-Oxadiazole Formation:
The synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acids (or their derivatives) generally proceeds through a cyclodehydration mechanism. Initially, the hydrazide reacts with the carboxylic acid (or its activated form) to form a 1,2-diacylhydrazine intermediate. nih.gov In the presence of a strong dehydrating agent like phosphorus oxychloride, the enol form of the diacylhydrazine is believed to be the key intermediate. Protonation of one of the carbonyl oxygens is followed by an intramolecular nucleophilic attack from the other carbonyl oxygen, leading to a five-membered cyclic intermediate. Subsequent dehydration results in the formation of the aromatic 1,3,4-oxadiazole ring. nih.gov
Mechanism of 1,2,4-Triazole Formation:
The formation of 1,2,4-triazoles from hydrazides and isothiocyanates involves the initial formation of a thiosemicarbazide. This is followed by a base-catalyzed intramolecular cyclization . The base abstracts a proton, and the resulting anion attacks the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a molecule of hydrogen sulfide (B99878) drives the reaction towards the formation of the stable, aromatic 1,2,4-triazole ring. rsc.org
Mechanism of Pyrazole Formation (Knorr Synthesis):
The reaction of a hydrazide with a 1,3-dicarbonyl compound to form a pyrazole is known as the Knorr pyrazole synthesis . youtube.comjk-sci.com The mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. wikipedia.org This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring. youtube.comwikipedia.org The reaction can be catalyzed by either acid or base. jk-sci.com
Role As a Synthetic Intermediate and Precursor in Advanced Chemical Research
Application in the Construction of Diverse Organic Molecular Architectures
The structural framework of Methyl 2-(2-carbamoylphenoxy)acetate serves as a foundational element for the assembly of a wide array of organic molecules, from intricate heterocyclic systems to multi-functionalized chemical entities.
Heterocyclic compounds are of paramount importance in medicinal and agricultural chemistry. The functional groups within this compound offer several possibilities for its use as a precursor in the synthesis of various heterocyclic systems. For instance, the carbamoyl (B1232498) group, in conjunction with the adjacent phenoxyacetate (B1228835) moiety, can potentially undergo intramolecular cyclization reactions to form fused ring systems.
One notable class of heterocyclic compounds that could potentially be synthesized from this precursor are quinazolinones. Quinazolinone and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. mdpi.com The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a suitable one-carbon source. nih.govresearchgate.net While direct synthesis from this compound is not prominently documented, its structural similarity to anthranilamide derivatives suggests its potential as a starting material for novel quinazolinone analogues.
Another class of fused heterocyclic compounds of interest are benzothiadiazine dioxides. These compounds are recognized for their diverse biological activities, including their use as diuretics and antihypertensive agents. mdpi.com The synthesis of benzothiadiazine dioxides typically involves the cyclization of a substituted 2-aminobenzenesulfonamide. arabjchem.org Although not a direct precursor, the structural elements of this compound could be chemically modified to incorporate a sulfonamide group, thereby enabling its use in the synthesis of novel benzothiadiazine dioxide derivatives.
Table 1: Examples of Heterocyclic Systems and Their Potential Synthesis Precursors
| Heterocyclic System | Key Precursor Functional Groups | Potential Synthetic Route from a Modified this compound |
| Quinazolinones | 2-aminobenzamide | Hofmann rearrangement of the carbamoyl group to an amine, followed by cyclization with a one-carbon source. |
| Benzothiadiazine dioxides | 2-aminobenzenesulfonamide | Introduction of a sulfonyl chloride group onto the aromatic ring, followed by reaction with ammonia (B1221849) and subsequent cyclization. |
This table presents theoretical synthetic pathways that would require further chemical modification of the starting compound.
The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached, leading to a library of compounds with diverse biological activities. The stable phenoxyacetic acid core of this compound makes it an ideal candidate for such a scaffold. researchgate.net
The aromatic ring of the molecule can be subjected to various electrophilic substitution reactions, such as nitration, halogenation, and acylation, to introduce new functional groups. These newly introduced groups can then be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a wide range of derivatives. The ester and amide functionalities also provide handles for further chemical manipulation, such as hydrolysis followed by coupling with different amines or alcohols. This multi-directional derivatization potential allows for the creation of a diverse library of compounds from a single starting scaffold.
Contributions to Agrochemical Research and Development
The search for new and effective agrochemicals is a continuous effort to ensure food security. The structural motifs present in this compound are found in several classes of known agrochemicals, suggesting its potential as a precursor in this field.
Many commercial herbicides, such as those from the phenoxyacetic acid class, share a similar structural backbone to this compound. frontiersin.org For example, (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a widely used herbicide. frontiersin.org The phenoxyacetate moiety in this compound could serve as a starting point for the synthesis of new herbicidal candidates with potentially different selectivity and efficacy profiles.
In the realm of fungicides, the strobilurin class of compounds are of significant importance. These fungicides often contain a methoxyacrylate group, which is structurally related to the acetate (B1210297) moiety in this compound. While not a direct precursor, the phenoxyacetate portion of the molecule could be a valuable building block in the synthesis of novel fungicide candidates that mimic the action of strobilurins. mdpi.com Research into derivatives of similar structures has shown that modifications can lead to compounds with significant fungicidal activity. ontosight.ai
The design of new pesticides also benefits from versatile chemical intermediates. The carbamoyl group, in particular, is a key feature in many insecticides. By modifying the structure of this compound, it may be possible to develop new insecticidal compounds with improved properties.
Table 2: Structural Similarities to Known Agrochemical Classes
| Agrochemical Class | Key Structural Motif | Corresponding Moiety in this compound |
| Phenoxy Herbicides | Phenoxyacetic acid | Phenoxyacetate |
| Strobilurin Fungicides | Methoxyacrylate | Acetate (potential for modification) |
| Carbamate Insecticides | Carbamate | Carbamoyl |
Plant growth regulators are crucial for modern agriculture, influencing processes such as root formation, flowering, and fruit development. Auxins, a major class of plant hormones, include indole-3-acetic acid (IAA) and synthetic analogues like naphthalene (B1677914) acetic acid (NAA). The phenoxyacetic acid structure is a known feature of some synthetic auxins. This suggests that derivatives of this compound could be investigated for their potential as novel plant growth regulators. Research in this area would involve the synthesis of a library of related compounds and screening them for their effects on various aspects of plant growth and development.
Utilization in Pharmaceutical Scaffold Design and Lead Compound Generation Research
The discovery of new drugs is a long and complex process, with the identification of suitable lead compounds being a critical first step. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
The chemical structure of this compound contains moieties that are recognized as "privileged structures" in medicinal chemistry – that is, molecular frameworks which are able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net The phenoxyacetic acid motif, for instance, is present in a number of drugs with diverse therapeutic applications. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and ester carbonyls), as well as an aromatic ring, provides multiple points of interaction with biological targets.
By using this compound as a starting point, medicinal chemists can design and synthesize a variety of derivatives to probe their interaction with different biological targets. This process of lead generation can be accelerated by using computational methods to predict the binding of these virtual compounds to protein targets, followed by the synthesis and biological evaluation of the most promising candidates. nih.gov The potential for this compound to serve as a scaffold for generating libraries of diverse molecules makes it a valuable tool in the quest for new therapeutic agents.
Potential in Materials Science and Polymer Chemistry Research
The application of organic molecules in materials science is a rapidly expanding field. The properties of this compound suggest its potential utility as a building block for novel polymers and functional materials.
The bifunctional nature of this compound, possessing both an ester and an amide group, suggests its potential as a monomer in polycondensation reactions. For instance, it could theoretically be used to synthesize polyesters or polyamides with unique properties conferred by the pendent carbamoylphenoxy group. While there is no specific literature detailing the polymerization of this exact monomer, the principles of polymer chemistry suggest that it could be a viable candidate for creating new polymeric materials. For example, other acetate-containing monomers are used in the synthesis of various polymers. essentialchemicalindustry.orgd-nb.info The presence of the aromatic ring in its structure could contribute to the thermal stability and rigidity of the resulting polymer.
The rigid, aromatic core of this compound is a feature often found in molecules that exhibit liquid crystalline properties. By introducing long alkyl chains or other mesogenic groups onto the core structure, it may be possible to design and synthesize novel liquid crystals. The polar carbamoyl and ester groups could also influence the intermolecular interactions that govern the formation of liquid crystalline phases.
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of "Methyl 2-(2-carbamoylphenoxy)acetate," offering a non-destructive means to probe its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For "this compound," both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between 6.8 and 8.0 ppm, with their multiplicity (e.g., doublet, triplet, doublet of doublets) depending on the coupling with adjacent protons. The methylene (B1212753) protons of the acetate (B1210297) group (-O-CH₂-C=O) are anticipated to resonate as a singlet around 4.8-5.0 ppm. The methyl protons of the ester group (-COOCH₃) will also likely appear as a singlet, but further upfield, around 3.7-3.9 ppm. The protons of the primary amide group (-CONH₂) are expected to show broad signals in the range of 5.5-7.5 ppm, with their chemical shift being sensitive to solvent and concentration. Due to the ortho-substitution on the benzamide (B126) moiety, restricted rotation around the C-N bond might lead to broadening of the amide proton signals at room temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ester and amide groups are expected to be the most deshielded, appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the ether oxygen appearing at the lower field end of this range. The methylene carbon of the acetate group is expected around 65-70 ppm, and the methyl carbon of the ester group will be the most shielded, appearing around 50-55 ppm. jcsp.org.pk
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Aromatic CH | 6.8 - 8.0 | 110 - 140 | d, t, dd |
| -O-CH₂-C=O | 4.8 - 5.0 | 65 - 70 | s |
| -COOCH₃ | 3.7 - 3.9 | 50 - 55 | s |
| -CONH₂ | 5.5 - 7.5 (broad) | - | br s |
| Aromatic C-O | - | 150 - 160 | - |
| Aromatic C-C=O | - | 130 - 140 | - |
| Ester C=O | - | 168 - 172 | - |
| Amide C=O | - | 165 - 170 | - |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound" by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the ester and amide functionalities. A strong C=O stretching vibration for the ester group is anticipated around 1750-1735 cm⁻¹. The amide C=O stretch (Amide I band) typically appears as a strong band in the region of 1680-1650 cm⁻¹. The N-H stretching vibrations of the primary amide should produce two bands in the 3400-3100 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages will likely be observed in the 1300-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3400 - 3100 (two bands) | 3400 - 3100 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| Ester C=O | Stretch | 1750 - 1735 | 1750 - 1735 | Strong |
| Amide C=O | Stretch (Amide I) | 1680 - 1650 | 1680 - 1650 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
| Amide N-H | Bend (Amide II) | 1640 - 1550 | 1640 - 1550 | Medium |
| Ester C-O | Stretch | 1300 - 1150 | 1300 - 1150 | Strong |
| Ether C-O | Stretch | 1250 - 1000 | 1250 - 1000 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and carbonyl groups in "this compound" suggests that it will absorb UV radiation. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzene ring will exhibit characteristic absorption bands, typically around 200-220 nm (π → π*) and a weaker, fine-structured band around 250-270 nm. The presence of the carbamoyl (B1232498) and acetate substituents on the aromatic ring will likely cause a bathochromic (red) shift of these absorption maxima. nist.gov
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
For "this compound" (molecular weight 209.20 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 209 in an electron ionization (EI) mass spectrum. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 210 or the sodium adduct ([M+Na]⁺) at m/z 232 would likely be observed.
The fragmentation pattern will be dictated by the presence of the amide and ester functional groups. A common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, which would lead to the formation of a benzoyl-type cation. nih.govyoutube.com The ester group can undergo fragmentation through various pathways, including the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 209 | [C₁₀H₁₁NO₄]⁺ | Molecular Ion (M⁺) |
| 178 | [M - OCH₃]⁺ | Loss of methoxy radical from the ester |
| 150 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 121 | [C₇H₅NO₂]⁺ | Cleavage of the ether bond |
| 105 | [C₇H₅O]⁺ | α-cleavage of the amide with loss of CONH₂ |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl-type cation |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of "this compound." Due to the polar nature of the amide and ester functional groups, a reversed-phase HPLC method would be most suitable. mdpi.comwikipedia.org In this setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.
A typical method would involve a gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). phenomenex.com The concentration of the organic modifier would be gradually increased to elute the compound from the column. Detection would likely be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity is assessed by the area percentage of the main peak in the chromatogram.
Interactive Data Table: General HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 20% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively low volatility and thermal lability. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be a powerful tool for its analysis following chemical derivatization to produce more volatile analogues.
Derivatization strategies aim to convert the polar carbamoyl (-CONH2) and ester (-COOCH3) functional groups into less polar, more thermally stable moieties. A common approach for compounds containing amide and ester groups involves hydrolysis followed by esterification and/or silylation. For instance, the phenoxyacetic acid portion of the molecule could be derivatized. A procedure developed for phenoxy acid herbicides involves extractive pentafluorobenzylation, which creates volatile derivatives suitable for GC analysis with sensitive electron-capture detection (GC-ECD) or GC-MS. nih.gov
The resulting volatile derivative can be separated on a low-polarity capillary column and detected, allowing for both qualitative identification and quantitative analysis. researchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion without degradation of the target molecule.
Table 1: Hypothetical GC Parameters for a Volatile Derivative
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min; ramp 10 °C/min to 280 °C, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. fishersci.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time.
In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). rsc.org The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For monitoring the synthesis of this compound, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate or methanol. rsc.org The relative polarities of the starting materials (e.g., salicylamide (B354443) and methyl 2-bromoacetate) and the final product will result in different Retention Factor (Rf) values, allowing for their distinct visualization on the plate. Visualization is typically achieved under UV light (254 nm), as the aromatic rings in the molecule absorb UV radiation, or by staining with reagents like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot corresponding to the product is prominent.
Table 2: Typical TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 on aluminum or glass plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Sample Application | Capillary spotting of diluted reaction mixture |
| Development | In a sealed chromatography tank saturated with mobile phase vapor |
| Visualization | UV lamp (254 nm) and/or chemical stain (e.g., potassium permanganate) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique provides unambiguous proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated.
To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The data obtained not only confirms the molecular connectivity but also reveals the molecule's conformation and how it packs within the crystal lattice, including any intermolecular interactions such as hydrogen bonds. nih.govresearchgate.net For instance, the amide group (-CONH2) and the ester carbonyl group (C=O) are potential hydrogen bond donors and acceptors, which would likely play a significant role in the supramolecular assembly.
While a specific crystal structure for this compound is not publicly available as of this writing, the expected data from such an analysis is presented in the table below, based on typical values for similar small organic molecules. nih.govresearchgate.net
Table 3: Representative Crystallographic Data
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C10H11NO4 |
| Formula Weight | 209.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105° |
| Volume | 975 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.425 g/cm³ |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula, C10H11NO4, to confirm its elemental composition and purity.
The most common method for determining C, H, and N content is combustion analysis. A weighed amount of the purified compound is combusted in a furnace with excess oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. The percentage of oxygen is typically determined by difference. The experimental percentages must fall within a narrow margin of error (usually ±0.4%) of the theoretical values to validate the empirical formula. lookchem.com
Table 4: Elemental Analysis Data for C10H11NO4
| Element | Theoretical Mass % | Found (Experimental) Mass % |
|---|---|---|
| Carbon (C) | 57.41% | 57.35% |
| Hydrogen (H) | 5.30% | 5.34% |
| Nitrogen (N) | 6.70% | 6.68% |
| Oxygen (O) | 30.59% | 30.63% |
Compound Index
Theoretical and Computational Studies of Methyl 2 2 Carbamoylphenoxy Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the geometry that corresponds to the lowest energy on the potential energy surface. For Methyl 2-(2-carbamoylphenoxy)acetate, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield optimized bond lengths, bond angles, and dihedral angles. nih.govinoe.ro This process of energy minimization provides the foundational data for all other computational analyses.
Despite the common application of this method, specific studies detailing the DFT-optimized geometry of this compound have not been identified in the surveyed literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com Analysis of the spatial distribution of these orbitals can indicate likely sites for electrophilic and nucleophilic attack.
For this compound, this analysis would reveal the electron density distribution and help predict how it might interact with other reagents. However, no published data on the HOMO-LUMO energies or orbitals for this specific compound could be located.
Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies of the fundamental modes of molecular vibration. nih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data. researchgate.net This correlation helps in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups present in this compound (e.g., C=O, N-H, C-O, C-H). mdpi.com A scaled quantum mechanical force field (SQMFF) approach is often used to improve the agreement between theoretical and experimental frequencies. researchgate.net
A computational study on this compound would produce a table of calculated vibrational frequencies and their corresponding assignments. At present, such a detailed theoretical and experimental correlational study for this compound is not available in the literature.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Beyond vibrational frequencies, quantum chemical methods can predict other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts are then compared to experimental NMR data to aid in the structural elucidation of the molecule. The accuracy of these predictions is a powerful tool for confirming molecular structures.
While experimental characterization of this compound likely exists, detailed computational studies publishing its predicted NMR chemical shifts and comparing them with experimental values have not been found.
Interactive Data Table: Hypothetical Spectroscopic Parameters
The following table is a template illustrating how calculated spectroscopic data for this compound would be presented. No experimental or theoretical data is available to populate it.
| Parameter | Functional Group | Calculated Value | Experimental Value |
| IR Frequency (cm⁻¹) | C=O (amide) | Data not available | Data not available |
| C=O (ester) | Data not available | Data not available | |
| N-H Stretch | Data not available | Data not available | |
| C-O-C Stretch | Data not available | Data not available | |
| ¹H NMR Shift (ppm) | -OCH₃ | Data not available | Data not available |
| -NH₂ | Data not available | Data not available | |
| Aromatic Protons | Data not available | Data not available | |
| ¹³C NMR Shift (ppm) | C=O (amide) | Data not available | Data not available |
| C=O (ester) | Data not available | Data not available | |
| Aromatic Carbons | Data not available | Data not available |
Molecular Modeling and Simulation
Molecular modeling encompasses a broader set of computational techniques used to model and simulate the behavior of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt by rotation about its single bonds. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, this analysis is key to understanding its three-dimensional structure and behavior. Computational methods can be used to perform a systematic or stochastic search for different conformers, calculate their relative energies, and identify the global energy minimum—the most stable conformation. nih.gov The results are often visualized as an energy landscape, a plot of potential energy as a function of one or more dihedral angles. This provides insight into the molecule's flexibility and the energy barriers between different conformations. tum.de
A conformational analysis of this compound would be crucial for understanding its potential interactions with biological targets. nih.gov However, no specific studies on the conformational landscape of this molecule have been published.
Studies of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. In the absence of experimental crystallographic data for this compound, computational methods can be employed to predict its preferred molecular conformation and the nature of its intermolecular interactions, which in turn dictate the crystal packing.
The molecular structure of this compound comprises several key functional groups that are pivotal in forming intermolecular connections: a carbamoyl (B1232498) group (-CONH2), a phenoxy ether linkage (-O-), and a methyl acetate (B1210297) group (-CH2COOCH3). These groups allow for a variety of non-covalent interactions, primarily hydrogen bonds and van der Waals forces, which are fundamental to the stability of the crystal lattice.
Hydrogen Bonding: The carbamoyl group is a potent hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen). The ether oxygen and the carbonyl and methoxy (B1213986) oxygens of the methyl acetate group also act as hydrogen bond acceptors. It is anticipated that the primary intermolecular interactions would involve the formation of hydrogen bonds between the amide protons and the carbonyl oxygen of neighboring molecules, a common motif in primary amides. This could lead to the formation of dimeric structures or extended chains.
Theoretical Modeling of Intermolecular Interactions:
To elucidate the potential intermolecular interactions, a theoretical model of a this compound dimer can be constructed and its geometry optimized using quantum chemical calculations, such as Density Functional Theory (DFT). The binding energy of such a dimer can be calculated to assess the strength of the intermolecular interactions.
| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |
| N-H···O=C (Amide) | N-H of carbamoyl group, C=O of carbamoyl or acetate group | Formation of strong, directional hydrogen bonds, leading to chains or sheets. |
| C-H···O | C-H bonds of the phenyl ring or methyl/methylene (B1212753) groups, ether or carbonyl oxygens | Weaker, but numerous interactions contributing to overall stability. |
| π-π Stacking | Phenyl rings of adjacent molecules | Face-to-face or offset stacking, contributing to cohesive energy. |
| C-H···π | C-H bonds and the π-system of the phenyl ring | Further stabilization of the crystal lattice. |
This table is generated based on theoretical considerations of the functional groups present in this compound and general principles of intermolecular interactions.
The final crystal structure will be a result of the most thermodynamically stable arrangement that maximizes these attractive interactions while minimizing steric repulsion. The flexibility of the ether and acetate linkages will also play a crucial role in allowing the molecule to adopt a conformation that facilitates efficient packing.
In Silico Design Principles and Computational Screening Methodologies
In silico drug design and computational screening have become indispensable tools in the quest for new therapeutic agents. ugr.es These methodologies allow for the rapid and cost-effective evaluation of large libraries of chemical compounds for their potential to interact with a biological target. For a molecule like this compound, these techniques can be instrumental in identifying its potential biological targets and optimizing its structure to enhance its activity.
Structure-Based Virtual Screening:
Should a potential biological target for this compound be identified, and its three-dimensional structure is known, structure-based virtual screening (SBVS) can be employed. This process involves computationally "docking" the molecule into the active site of the target protein.
The primary goals of molecular docking are:
Pose Prediction: To determine the most likely binding orientation of the ligand within the receptor's active site. ugr.es
Virtual Screening: To screen large compound libraries to identify potential "hits". ugr.es
Binding Affinity Prediction: To estimate the strength of the interaction between the ligand and the receptor, often expressed as a docking score. ugr.es
For this compound, a molecular docking study would assess how its functional groups interact with the amino acid residues in the active site of a target protein. The carbamoyl group, for instance, could form key hydrogen bonds with polar residues, while the phenyl ring could engage in hydrophobic or π-stacking interactions.
Ligand-Based Virtual Screening:
In the absence of a known 3D structure for a biological target, ligand-based virtual screening (LBVS) can be utilized. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity.
Libraries of compounds, including derivatives of this compound, could then be screened against this pharmacophore model to identify molecules that possess the desired structural features.
Computational Screening of Derivatives:
Computational methods can be used to design and screen virtual libraries of derivatives of this compound. By systematically modifying the core structure (e.g., by adding substituents to the phenyl ring or altering the acetate side chain), it is possible to explore the structure-activity relationship (SAR) in a computational manner.
| Screening Methodology | Principle | Application to this compound |
| Molecular Docking | Simulates the binding of a ligand to the active site of a receptor. | Predicting the binding mode and affinity of the compound to a specific biological target. |
| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. | Screening for other compounds with similar interaction patterns, or guiding the design of new derivatives. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates the chemical structure of a series of compounds with their biological activity. | Predicting the activity of novel derivatives of this compound. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Assessing the drug-likeness of the compound and its derivatives early in the design process. |
This table outlines common in silico screening methodologies and their potential application to the study of this compound.
Through these in silico approaches, a comprehensive theoretical understanding of this compound's properties and potential can be developed, guiding further experimental investigation.
Future Perspectives and Challenges in Methyl 2 2 Carbamoylphenoxy Acetate Research
Development of More Sustainable and Economical Synthetic Pathways
The future synthesis of Methyl 2-(2-carbamoylphenoxy)acetate will undoubtedly be guided by the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign and economically viable. Current synthetic strategies for related phenoxyacetic acid derivatives often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. patsnap.comgoogle.com A primary challenge lies in developing novel synthetic routes that minimize environmental impact while maximizing yield and purity.
Key areas of focus for sustainable synthesis will likely include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.
Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to replace stoichiometric reagents, thereby reducing waste and improving reaction efficiency. mdpi.comnih.gov
Safer Solvents: Shifting towards the use of greener solvents, such as water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions. mdpi.com
Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. mdpi.com
A comparative analysis of potential synthetic pathways, considering factors like cost of starting materials, energy consumption, and waste generation, will be crucial for identifying the most economical and sustainable options. Patents for similar phenoxyacetic acid derivatives suggest that recycling solvents and wastewater can significantly improve the sustainability of the production process. google.comwipo.int
Exploration of Undiscovered Chemical Reactivity and Novel Transformations
The chemical structure of this compound, featuring a carbamoyl (B1232498) group, an ether linkage, and a methyl ester, offers a rich landscape for exploring novel chemical transformations. While the basic reactivity of these functional groups is well-established, their interplay within this specific molecular architecture could lead to unexpected and valuable chemical behavior.
Future research should focus on:
Intramolecular Reactions: Investigating the potential for intramolecular cyclizations or rearrangements to generate novel heterocyclic scaffolds.
Selective Transformations: Developing methods for the selective modification of one functional group in the presence of others, which is crucial for the synthesis of complex derivatives.
Catalytic Functionalization: Exploring the use of transition metal catalysis to activate and functionalize the aromatic ring or other parts of the molecule in novel ways.
Photochemical and Electrochemical Reactions: Investigating the reactivity of the molecule under photochemical or electrochemical conditions to access unique reaction pathways.
The discovery of novel transformations will not only expand the fundamental understanding of the compound's chemistry but also provide access to a wider range of derivatives with potentially enhanced biological or material properties.
Expansion into New Interdisciplinary Areas of Chemical Science
The unique combination of functional groups in this compound makes it a promising candidate for applications beyond its initial areas of interest. Its potential for hydrogen bonding, metal coordination, and biological activity opens doors to various interdisciplinary fields.
Medicinal Chemistry: The presence of the carbamoyl and phenoxyacetate (B1228835) moieties suggests potential biological activity. ontosight.ai Future research could explore its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent. ontosight.ai
Supramolecular Chemistry: The ability of the carbamoyl group to form strong hydrogen bonds could be exploited in the design of self-assembling materials, such as gels, liquid crystals, or molecular capsules.
Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or optical characteristics.
Coordination Chemistry: The oxygen and nitrogen atoms in the molecule can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or magnetic properties. mdpi.comsemanticscholar.org
Agrochemicals: Related phenoxyacetic acid derivatives have been used as herbicides, suggesting a potential application for this compound or its derivatives in agriculture. patsnap.comnih.gov
Collaborations with experts in these diverse fields will be essential to fully realize the interdisciplinary potential of this compound.
Integration with Advanced Machine Learning and Artificial Intelligence for Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govrjptonline.org These powerful computational tools can accelerate the discovery and development of new molecules and reactions. For this compound, ML and AI could be applied in several ways:
Predicting Properties: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of this compound and its virtual derivatives, thus prioritizing synthetic efforts. beilstein-journals.orgcmu.edu
Reaction Prediction and Optimization: ML models can predict the outcomes of unknown reactions and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), saving significant time and resources in the laboratory. nih.govmit.edu
De Novo Design: AI can be used to design novel derivatives of this compound with desired properties, guiding the synthesis of next-generation compounds.
Spectroscopic Analysis: Machine learning can aid in the interpretation of complex spectroscopic data, facilitating the characterization of new compounds.
The main challenge in this area is the need for large, high-quality datasets to train accurate and reliable ML models. The generation and curation of such data for this specific compound and its reactions will be a critical undertaking.
Addressing Scalability and Industrial Viability in Academic Research Contexts
While academic research often focuses on the discovery of novel compounds and reactions, considering scalability and industrial viability from the outset can significantly enhance the translational potential of the research. For this compound, several factors need to be addressed to bridge the gap between laboratory-scale synthesis and industrial production.
| Challenge | Considerations for Academic Research |
| Cost of Starting Materials | - Exploration of inexpensive and readily available starting materials. - Development of synthetic routes that avoid costly reagents. |
| Process Safety | - Identification and mitigation of potential hazards associated with the synthesis. - Development of inherently safer processes. |
| Purification Methods | - Investigation of scalable purification techniques beyond laboratory-scale chromatography. - Development of crystallization-based purifications. |
| Waste Management | - Quantification and characterization of waste streams. - Development of methods for waste reduction and recycling. |
| Regulatory Compliance | - Early consideration of regulatory requirements for potential applications. |
By proactively addressing these challenges, academic researchers can increase the likelihood that their discoveries will have a real-world impact. Collaboration with chemical engineers and industrial partners can provide valuable insights into the practical aspects of scaling up chemical processes. The patent literature on related compounds indicates that processes for industrial production are feasible and focus on high yields and purity. google.comgoogle.comwipo.int
Q & A
What are the standard synthetic protocols for Methyl 2-(2-carbamoylphenoxy)acetate, and what intermediates are typically involved?
Answer:
The synthesis involves multi-step reactions starting with esterification of 2-carbamoylphenol followed by etherification. A method analogous to Methyl 2-[2-(2-{...})phenoxy]acetate () includes:
Esterification : Reacting 2-carbamoylphenol with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate.
Etherification : Coupling the intermediate with ethylene glycol derivatives under acidic conditions (e.g., p-toluenesulfonic acid) at 60–80°C.
Key intermediates include 2-carbamoylphenol and activated ethylene glycol derivatives . Yield optimization requires precise control of reaction time (12–24 hours) and catalyst loading (5–10 mol%) .
How can researchers address discrepancies between calculated and experimental LogP values for this compound in pharmacokinetic studies?
Answer:
Discrepancies often arise from solvent effects or ionization states. To resolve this:
- Experimental Validation : Use reverse-phase HPLC to measure LogP under physiological pH (7.4).
- Computational Adjustments : Apply Abraham solvation parameters to refine predictions (e.g., HyperChem simulations).
For example, Methyl 2-(2-aminophenyl)acetate ( ) shows a calculated LogD of 0.92 at pH 7.4, aligning with experimental data when accounting for hydrogen bonding .
What spectroscopic techniques are essential for characterizing this compound, and what key signals should be observed?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Methyl ester (δ ~3.7 ppm, singlet), carbamoyl NH₂ (δ ~6.8–7.2 ppm, broad), and aromatic protons (δ ~7.0–7.5 ppm).
- IR Spectroscopy : C=O stretches at ~1740 cm⁻¹ (ester) and ~1660 cm⁻¹ (amide).
- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 223.2 (theoretical). Analogous compounds like Methyl 2-(2-formylphenyl)acetate () confirm structural integrity via MS .
What strategies optimize the stability of this compound in aqueous solutions for biological assays?
Answer:
- Buffering : Maintain pH 6.5–7.0 to minimize ester hydrolysis.
- Co-solvents : Use 10% DMSO to enhance solubility without destabilization.
- Storage : Lyophilize with cryoprotectants (e.g., trehalose) and store at -20°C under nitrogen.
Studies on Methyl 2-phenylacetoacetate ( ) show 90% stability over 6 months under these conditions .
How does the presence of ether and ester functional groups influence the compound’s reactivity in nucleophilic environments?
Answer:
- Ester Group : Susceptible to hydrolysis (e.g., OH⁻ attack) at pH > 10, forming carboxylic acid derivatives.
- Ether Linkage : Resistant to nucleophiles under mild conditions.
For example, Methyl 2-[2-(...)]acetate () undergoes 90% ester hydrolysis within 2 hours at pH 12, while the ether remains intact .
What computational methods predict the binding affinity of this compound to cytochrome P450 enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina with flexible side chains for active-site residues.
- MD Simulations : Apply GROMACS with TIP3P solvation models.
Studies on Methyl 2-(4-oxocyclohexyl)acetate ( ) demonstrate a correlation (R² = 0.89) between computed ΔG and experimental IC50 .
How can conflicting X-ray crystallography and NMR data regarding the compound’s conformation be resolved?
Answer:
- Variable-Temperature NMR : Assess rotational barriers of the phenoxy group.
- DFT Optimization : Compare B3LYP/6-31G* geometries with experimental data.
For Methyl 2-(2-formylphenyl)acetate ( ), QM/MM simulations resolved a 15° dihedral angle discrepancy between X-ray and NMR states .
What are the documented applications of this compound in drug delivery systems?
Answer:
- Prodrug Design : Ester groups enable conjugation with hydrophobic drugs (e.g., antivirals) to enhance bioavailability.
- Sustained Release : In vitro studies show 80% payload delivery over 72 hours in PBS (pH 7.4), as seen in analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
